Unique Photochemical Pathway and Silene Generation Compared to Structural Isomers
Direct photolysis of 1,1,2,2-tetramethyl-1,2-divinyldisilane (compound 2) generates a distinct silene intermediate with an absorption maximum at 270 nm, which is a crucial reactive species for subsequent trapping reactions [1]. This photochemical behavior differs from its regioisomer, 1,1,1,2-tetramethyl-2,2-divinyldisilane (compound 3), which produces a silene with a red-shifted absorption maximum at 325 nm under identical conditions in a 3-methylpentane matrix at 77 K [1]. This spectral difference reflects the formation of structurally distinct silene intermediates, thereby providing a unique and tunable reactive building block not available from the other isomer [1].
| Evidence Dimension | Transient Silene Absorption Maximum (λ_max) |
|---|---|
| Target Compound Data | 270 nm |
| Comparator Or Baseline | 1,1,1,2-tetramethyl-2,2-divinyldisilane: 325 nm |
| Quantified Difference | 55 nm hypsochromic shift for the target compound's silene intermediate |
| Conditions | Steady-state irradiation in 3-methylpentane matrix at 77 K |
Why This Matters
The generation of a distinct silene intermediate enables access to unique organosilicon compounds and polymers via specific trapping or coupling reactions, a capability not offered by its isomer.
- [1] Leigh, W. J., Bradaric, C. J., Sluggett, G. W., Venneri, P., Conlin, R. T., Dhurjati, M. S. K., & Ezhova, M. B. (1998). A transient spectroscopic study of the photochemistry of vinyldisilanes. Journal of Organometallic Chemistry, 567(1), 19-27. View Source
